3-Bromo-6-fluoro-2-hydrazineylpyridine
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Overview
Description
3-Bromo-6-fluoro-2-hydrazineylpyridine is a heterocyclic compound with the molecular formula C5H5BrFN3 and a molecular weight of 206.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydrazine functional groups attached to a pyridine ring. It is commonly used in various chemical research and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of 3-Bromo-6-fluoro-2-hydrazineylpyridine may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2-hydrazineylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
3-Bromo-6-fluoro-2-hydrazineylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-hydrazineylpyridine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This can result in the modulation of biological pathways and processes, making the compound useful in various research applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromo-6-fluoro-2-hydrazineylpyridine include other halogenated pyridines and hydrazine derivatives, such as:
- 3-Bromo-2-nitropyridine
- 2-Fluoro-3-bromopyridine
- 6-Fluoro-2-hydrazinylpyridine
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of bromine, fluorine, and hydrazine groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-bromo-6-fluoropyridin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrFN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXHIIDZEMZDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)NN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375259-09-7 |
Source
|
Record name | 3-bromo-6-fluoro-2-hydrazinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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